

# Crystal structure and molecular geometry of 4-(4-Nitrobenzyl)pyridine

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## Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)pyridine

Cat. No.: B086830

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An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of **4-(4-Nitrobenzyl)pyridine**

## Abstract

This technical guide provides a comprehensive analysis of the molecular and crystal structure of **4-(4-Nitrobenzyl)pyridine** ( $C_{12}H_{10}N_2O_2$ ), a compound of interest in chemical and pharmaceutical research. The document details its molecular geometry, including the significant twist between its aromatic rings, and elucidates the supramolecular architecture established through intermolecular forces. All crystallographic and geometric data are presented in standardized tables. Furthermore, detailed experimental protocols for crystallization and single-crystal X-ray diffraction are provided to ensure reproducibility. The guide is supplemented with workflow and interaction diagrams to visually articulate the experimental process and crystal packing logic, respectively, catering to researchers, scientists, and professionals in drug development.

## Molecular Geometry

The molecular structure of **4-(4-Nitrobenzyl)pyridine** is characterized by a pronounced twisted conformation. The pyridine and benzene rings are not coplanar; instead, they are oriented at a dihedral angle of  $78.4(2)^\circ$ .<sup>[1][2]</sup> This twist significantly reduces the potential for extended  $\pi$ -conjugation across the methylene bridge. In contrast, the nitro group is essentially coplanar with the benzene ring to which it is attached.<sup>[1][2]</sup> This conformation leads to a reduction in molecular symmetry from a potential  $C_s$  to  $C_1$ .<sup>[1][2]</sup>

Table 1: Key Molecular Geometry Parameters

Parameter	Value
Dihedral Angle (Pyridine Ring vs. Benzene Ring)	78.4 (2)° <sup>[1][2]</sup>

| Dihedral Angle (C2—C3...C7—C8) | 30.5 (2)°<sup>[1]</sup> |

## Crystal Structure and Supramolecular Assembly

The crystal structure of **4-(4-Nitrobenzyl)pyridine** is built upon a network of specific intermolecular interactions that dictate the packing of molecules in the solid state.

- **Centrosymmetric Dimers:** Two molecules associate through C—H...O hydrogen bonds, where a hydrogen atom from the benzene ring of one molecule interacts with an oxygen atom of the nitro group on a neighboring molecule.<sup>[1][2]</sup> This interaction results in the formation of a cyclic, centrosymmetric dimer.<sup>[1][2]</sup>
- **π-π Stacking:** These dimeric units are further organized into extended structures via π-π stacking interactions between the benzene rings of adjacent dimers.<sup>[1][2]</sup> This stacking occurs along the b-axis, with a centroid-centroid distance of 3.788 Å, forming a ribbon-like structure.<sup>[1][2]</sup>
- **Three-Dimensional Architecture:** The final three-dimensional crystal lattice is formed by the interdigitation of these parallel ribbon structures.<sup>[1]</sup>

Table 2: Crystal Data and Structure Refinement for **4-(4-Nitrobenzyl)pyridine**

Parameter	Value
Chemical Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> [1]
Formula Weight (Mr)	214.22[1]
Crystal System	Monoclinic[1]
Space Group	P2 <sub>1</sub> /c
a (Å)	11.4138 (9)[1]
b (Å)	6.1241 (5)[1]
c (Å)	15.5812 (13)[1]
β (°)	104.561 (9)[1]
Volume (V) (Å <sup>3</sup> )	1054.13 (15)[1]
Z	4[1]
Radiation	Mo Kα[1]
Temperature (K)	293[1]
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.047[1][2]
wR(F <sup>2</sup> )	0.106[1][2]

| Data-to-parameter ratio | 14.7[2] |

Table 3: Hydrogen-Bond Geometry (Å, °)

D—H...A	D—H	H...A	D...A	D—H...A
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| C9—H9A...O2 | 0.93 | 2.49[1] | 3.302 (2) | 146 |

## Experimental Protocols

### Synthesis and Crystallization

Single crystals of the title compound suitable for X-ray diffraction were obtained via a slow evaporation method.<sup>[1][2]</sup>

- Dissolution: 1 mmol of **4-(4-Nitrobenzyl)pyridine** was dissolved in 30 mL of hot 96% ethanol.<sup>[1][2]</sup>
- Filtration: The hot solution was filtered to remove any insoluble impurities.
- Crystallization: The filtered solution was allowed to undergo partial evaporation at room temperature.<sup>[1][2]</sup>
- Crystal Harvesting: Colorless, block-like crystals formed, from which a suitable section was cleaved for analysis.<sup>[1][2]</sup>

## X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer.

- Data Collection: An Agilent Xcalibur Eos diffractometer was used for data collection at a temperature of 293 K.<sup>[1]</sup> A total of 4351 reflections were measured.<sup>[1]</sup>
- Data Reduction: Data collection, cell refinement, and data reduction were performed using the CrysAlis PRO software.<sup>[1][2]</sup> A multi-scan absorption correction was applied.<sup>[1]</sup> This process yielded 2136 independent reflections.<sup>[1]</sup>
- Structure Solution: The crystal structure was solved using the SHELXS97 program.<sup>[1][2]</sup>
- Structure Refinement: The structure was refined using the SHELXL97 program.<sup>[1][2]</sup> Molecular graphics were generated using XP in SHELXTL.<sup>[1]</sup>

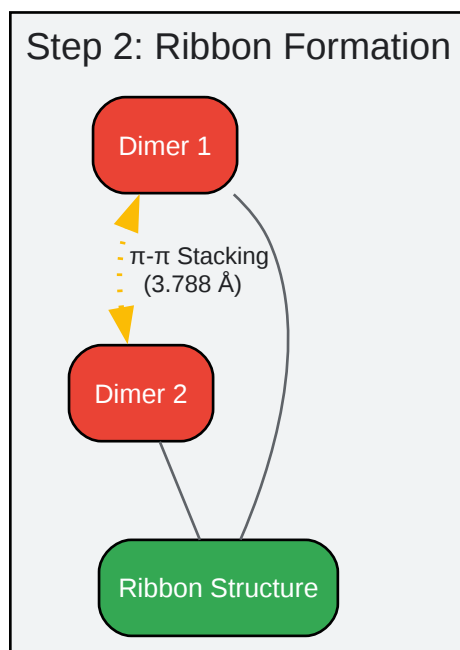
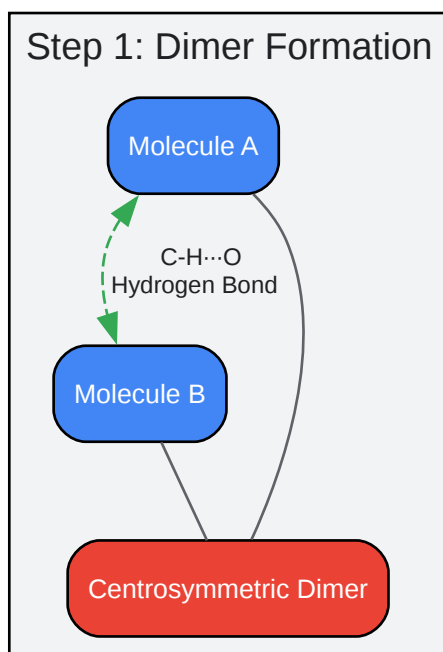
## Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions responsible for the crystal packing of **4-(4-Nitrobenzyl)pyridine**.



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Caption: Experimental workflow for the structural determination of **4-(4-Nitrobenzyl)pyridine**.



### Supramolecular Assembly

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Caption: Logical hierarchy of intermolecular interactions in the crystal of **4-(4-Nitrobenzyl)pyridine**.

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## References

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